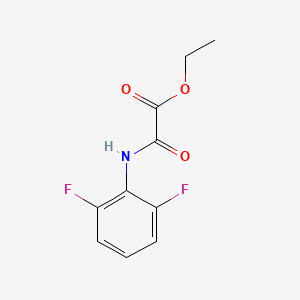

Ethyl 2-(2,6-difluoroanilino)-2-oxoacetate

Übersicht

Beschreibung

Ethyl 2-(2,6-difluoroanilino)-2-oxoacetate is a useful research compound. Its molecular formula is C10H9F2NO3 and its molecular weight is 229.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It’s known that the compound contains a 2,6-difluoroaniline moiety , which is often used in the synthesis of various pharmaceuticals and agrochemicals . The specific role of the target would depend on the context of the compound’s use.

Mode of Action

Compounds containing the 2,6-difluoroaniline moiety are often involved in various types of coupling reactions, such as the suzuki-miyaura coupling . In these reactions, the compound can form new carbon-carbon bonds, which can lead to significant changes in the molecular structure.

Biochemical Pathways

Given its potential use in the synthesis of pharmaceuticals and agrochemicals , it’s likely that the compound could affect a variety of biochemical pathways depending on the specific molecules it’s used to synthesize.

Result of Action

As a potential intermediate in the synthesis of pharmaceuticals and agrochemicals , the compound could have a wide range of effects depending on the specific molecules it’s used to synthesize.

Biologische Aktivität

Ethyl 2-(2,6-difluoroanilino)-2-oxoacetate is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound is classified under the category of substituted anilines. Its chemical formula is with a molecular weight of approximately 229.20 g/mol. The structure consists of an ethyl ester linked to a difluoroaniline moiety, which contributes to its unique biological properties.

Recent studies indicate that this compound may modulate various biological pathways through its interaction with specific receptors. One notable area of interest is its effect on the apelin receptor (APJ) signaling pathway. The APJ receptor is involved in several physiological processes, including cardiovascular regulation and metabolic homeostasis .

The compound has been shown to act as an agonist for the APJ receptor, which may enhance cardiovascular function and offer therapeutic benefits in conditions such as heart failure and hypertension .

Anticoagulant Properties

This compound has been investigated for its anticoagulant effects, particularly as an inhibitor of activated blood coagulation factor X (FXa). FXa plays a crucial role in the coagulation cascade, and its inhibition can prevent thrombus formation, making this compound a candidate for treating thromboembolic disorders .

Table 1: Summary of Biological Activities

| Activity | Mechanism/Target | Potential Applications |

|---|---|---|

| APJ Receptor Agonism | Modulates cardiovascular responses | Heart failure, hypertension |

| FXa Inhibition | Anticoagulant effect | Thrombosis, embolism prevention |

| Anti-inflammatory Effects | Modulation of inflammatory pathways | Treatment of systemic inflammatory conditions |

Case Studies and Research Findings

- Cardiovascular Studies : Research has demonstrated that compounds similar to this compound can significantly improve cardiac output and reduce blood pressure by enhancing APJ signaling pathways. This suggests a promising role in managing heart-related diseases .

- Thromboembolic Disorders : In animal models, the administration of this compound has shown a marked reduction in thrombus formation following surgical procedures such as angioplasty. These findings highlight its potential as an effective oral anticoagulant with rapid onset and sustained effects .

- Inflammatory Response : Preliminary studies indicate that the compound may also exert anti-inflammatory effects by modulating cytokine release during inflammatory responses. This could be beneficial in conditions characterized by excessive inflammation .

Safety and Toxicity Considerations

While the therapeutic potential is significant, it is essential to evaluate the safety profile of this compound. Toxicological assessments are necessary to determine any adverse effects associated with its use. Current data suggest that while acute toxicity appears low in preliminary studies, comprehensive long-term studies are required to establish a complete safety profile .

Eigenschaften

IUPAC Name |

ethyl 2-(2,6-difluoroanilino)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2NO3/c1-2-16-10(15)9(14)13-8-6(11)4-3-5-7(8)12/h3-5H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWHFTPUKLJFLLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=C(C=CC=C1F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381639 | |

| Record name | ethyl 2-(2,6-difluoroanilino)-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

648408-62-2 | |

| Record name | ethyl 2-(2,6-difluoroanilino)-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.